molecular formula C31H40O4 B1203791 16-(9-Anthroyloxy)palmitic acid CAS No. 64821-29-0

16-(9-Anthroyloxy)palmitic acid

Cat. No.: B1203791
CAS No.: 64821-29-0
M. Wt: 476.6 g/mol
InChI Key: ONCVHINTMVNEEA-UHFFFAOYSA-N
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Description

16-(9-Anthroyloxy)palmitic acid is a bifunctional molecule characterized by the presence of a 9-anthroyloxy group and a carboxyl group attached at opposite ends of a hydrocarbon chain. This compound is notable for its unique structural properties, which allow it to adopt different orientations in monolayer states, making it a valuable tool in various scientific research applications .

Mechanism of Action

16-(9-Anthroyloxy)palmitic acid has been studied for its interaction with lipids in monolayer states . It takes two orientations in a monolayer state, horizontal and vertical, depending on the surface pressure of the monolayer . It has been suggested that flexible lipids readily accommodate the rough hydrophobic surface of integral proteins and stabilize the structure of the protein, while rigid lipids such as cholesterol are removed from the immediate environment of the membrane protein .

Safety and Hazards

The safety data sheet for 16-(9-Anthroyloxy)palmitic acid suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

16-(9-Anthroyloxy)palmitic acid has been studied in the context of photoinduced electron transfer (PET) in Langmuir−Blodgett (LB) layers . It has also been studied for its nonideal mixing with fatty acid in monolayers . These studies suggest potential future directions in understanding the interactions of this compound with other molecules and its behavior in different environments.

Preparation Methods

The synthesis of 16-(9-anthroyloxy)palmitic acid typically involves the esterification of 9-anthracenecarboxylic acid with palmitic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

16-(9-Anthroyloxy)palmitic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

16-(anthracene-9-carbonyloxy)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCVHINTMVNEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215120
Record name 16-(9-Anthroyloxy)palmitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64821-29-0
Record name 16-(9-Anthroyloxy)palmitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-(9-Anthroyloxy)palmitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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